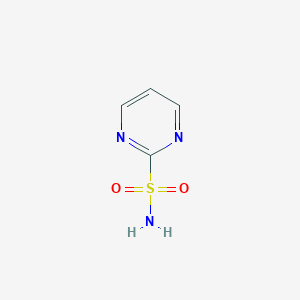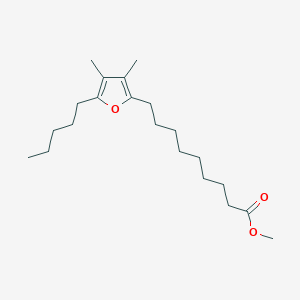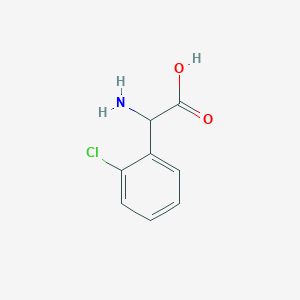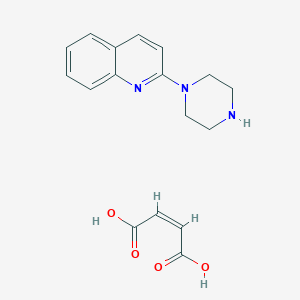
キパジンマレアート
概要
説明
マレイン酸キパジンは、セロトニン作動性作用で知られるピペラジン系化合物です。主に医療用途ではなく、科学研究で使用されています。 マレイン酸キパジンはセロトニン受容体アゴニストとして作用し、特に5-HT2Aおよび5-HT3サブタイプを標的としています .
科学的研究の応用
Quipazine maleate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: Quipazine maleate is employed in research on serotonin receptor function and signaling pathways.
Medicine: Although not used clinically, it serves as a tool in pharmacological studies to understand the effects of serotonin receptor activation.
作用機序
マレイン酸キパジンは、セロトニン受容体、特に5-HT2Aおよび5-HT3サブタイプに結合することで効果を発揮します . この結合は、下流のシグナル伝達経路の活性化につながり、さまざまな生理学的および薬理学的効果をもたらします。 この化合物のセロトニン受容体に対する作用は、神経伝達、平滑筋の収縮、およびその他のセロトニン仲介プロセスに影響を与える可能性があります .
類似の化合物との比較
類似の化合物
2C-B-PP: セロトニン作動性作用を有する別のピペラジン誘導体です。
6-ニトロキパジン: 類似の受容体結合特性を持つキパジン誘導体です。
ナフチルピペラジン: 構造的類似性とセロトニン作動性活性を有する化合物.
独自性
マレイン酸キパジンは、5-HT2Aおよび5-HT3受容体に対する特定の結合親和性により、セロトニン受容体研究において貴重なツールとなります。 動物実験における頭部ひねり反応などの独特の薬理学的効果を生成する能力は、他の類似の化合物とは異なるものです .
Safety and Hazards
Quipazine maleate is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Quipazine maleate has been widely studied for its potential therapeutic applications in various fields of research and industry. It has been used as a serotonin receptor agonist to study its effects on mouse models with spinal cord injury . It has also been used as a serotonin receptor agonist to study its effects on the locomotion of zebrafish .
生化学分析
Biochemical Properties
Quipazine maleate acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 receptor subtypes . It interacts with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction is crucial for understanding the compound’s role in biochemical reactions. Quipazine maleate also inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The compound’s interaction with serotonin receptors and transporters highlights its significance in neurotransmission and related biochemical pathways.
Cellular Effects
Quipazine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the proliferation and apoptosis of certain cell types, such as human hepatocyte strains . Additionally, quipazine maleate affects cell signaling pathways by stimulating serotonin receptors, leading to downstream effects on gene expression and cellular metabolism. These cellular effects are essential for understanding the compound’s impact on different cell types and their functions.
Molecular Mechanism
The molecular mechanism of quipazine maleate involves its binding interactions with serotonin receptors. By acting as an agonist, quipazine maleate activates these receptors, leading to a cascade of intracellular events. This activation can result in the modulation of various signaling pathways, enzyme activities, and gene expression patterns . The compound’s ability to inhibit serotonin reuptake further enhances its effects on neurotransmission and related molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quipazine maleate can vary over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that quipazine maleate can maintain its activity for extended periods, although its effects may diminish over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of quipazine maleate can vary with different dosages in animal models. Studies have shown that low doses of the compound can produce significant effects on serotonin receptor activation and related cellular processes . Higher doses may lead to toxic or adverse effects, such as nausea and gastrointestinal discomfort . Identifying the optimal dosage range is essential for maximizing the compound’s benefits while minimizing potential side effects.
Metabolic Pathways
Quipazine maleate is involved in several metabolic pathways, primarily related to serotonin metabolism. The compound interacts with enzymes and cofactors involved in serotonin synthesis, degradation, and transport . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in neurotransmission and related biochemical processes.
Transport and Distribution
Within cells and tissues, quipazine maleate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Quipazine maleate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is important for elucidating the mechanisms underlying its activity and function.
準備方法
合成経路と反応条件
キパジンは、2-クロロキノリンとピペラジンを反応させることで合成されます . この反応は通常、適切な溶媒中で反応物を還流条件下で加熱することを伴います。その後、再結晶またはその他の精製技術によって精製し、マレイン酸キパジンを得ます。
工業生産方法
マレイン酸キパジンの具体的な工業生産方法は広く文書化されていませんが、その合成は一般的に実験室規模の調製と同じ原理に従います。このプロセスは、反応の規模を拡大すると同時に、製品の品質と収量を維持するために反応条件を適切に制御することを含みます。
化学反応の分析
反応の種類
マレイン酸キパジンは、次のようなさまざまな化学反応を起こします。
酸化: キパジンは特定の条件下で酸化されて、対応するキノリン誘導体を生成します。
還元: 還元反応は、キノリン環またはピペラジン部分を修飾できます。
置換: キパジンは、特にキノリン環において、置換反応を起こしてさまざまな誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、制御された条件下でハロゲン化剤または求核剤を使用します。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノリンN-オキシドを生じることがありますが、還元はさまざまな還元されたキノリン誘導体を生じることがあります。
科学研究における用途
マレイン酸キパジンは、いくつかの科学研究において用途があります。
化学: セロトニン受容体アゴニストを含む研究において、基準化合物として使用されます。
生物学: マレイン酸キパジンは、セロトニン受容体の機能とシグナル伝達経路の研究で使用されます。
医学: 臨床的に使用されていませんが、セロトニン受容体活性化の効果を理解するための薬理学的調査のツールとして役立ちます。
類似化合物との比較
Similar Compounds
2C-B-PP: Another piperazine derivative with serotonergic properties.
6-Nitroquipazine: A quipazine derivative with similar receptor binding characteristics.
Naphthylpiperazine: A compound with structural similarities and serotonergic activity.
Uniqueness
Quipazine maleate is unique due to its specific binding affinity for the 5-HT2A and 5-HT3 receptors, making it a valuable tool in serotonin receptor research. Its ability to produce distinct pharmacological effects, such as the head-twitch response in animal studies, sets it apart from other similar compounds .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4774-24-7 (Parent) | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045190 | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-68-5 | |
| Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUIPAZINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-piperazinyl)quinoline maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIPAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





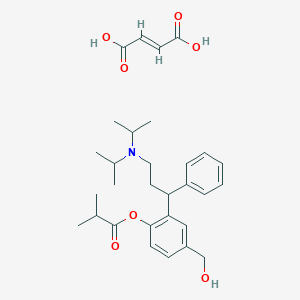

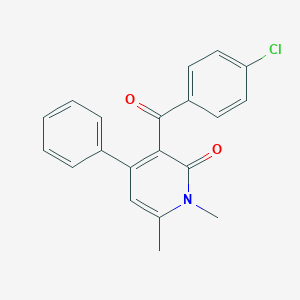
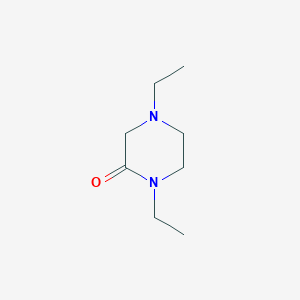
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

